N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide
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Overview
Description
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is a chemical compound with the molecular formula C12H18N2O3S. This compound is known for its unique structure, which includes an amino group, a diethylsulfamoyl group, and a biphenyl moiety. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminoacetophenone with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4’-amino-2’-(methylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide
- N-[4’-amino-2’-(ethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide
Uniqueness
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is unique due to its diethylsulfamoyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[4-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H23N3O3S/c1-4-21(5-2)25(23,24)18-12-15(19)8-11-17(18)14-6-9-16(10-7-14)20-13(3)22/h6-12H,4-5,19H2,1-3H3,(H,20,22) |
InChI Key |
QGRHZRWWTNLYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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